

# Spectroscopic Profile of 3-Bromoisothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromoisothiazole

Cat. No.: B1283494

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Bromoisothiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromoisothiazole**. Due to the limited availability of public domain spectra for this specific compound, representative data and interpretation are provided based on closely related structures and established principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.6	Doublet	~2.0	H5
~7.4	Doublet	~2.0	H4

### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~150	C3
~125	C5
~120	C4

### Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3100	Weak	C-H stretch (aromatic)
~1600-1400	Medium	C=C and C=N ring stretching
~1300-1000	Medium-Strong	In-plane C-H bending
~850-750	Strong	Out-of-plane C-H bending
~700-600	Medium	C-Br stretch

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
163/165	~100 / ~98	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Br/ <sup>37</sup> Br isotopes)
84	Variable	[M-Br] <sup>+</sup>
57	Variable	[C <sub>3</sub> H <sub>2</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols applicable to the analysis of **3-Bromoisothiazole**.

# NMR Spectroscopy

## Sample Preparation:

- Approximately 5-10 mg of **3-Bromoisothiazole** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (0 ppm).
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

## Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.
- $^1\text{H}$  NMR: Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
- $^{13}\text{C}$  NMR: Proton-decoupled  $^{13}\text{C}$  NMR spectra are recorded. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay are typically required.



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## NMR Experimental Workflow

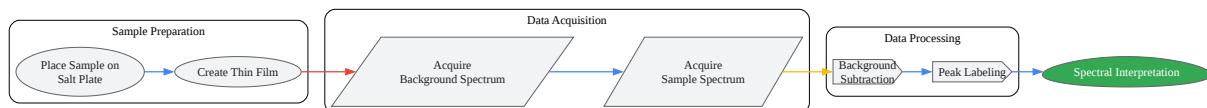
## Infrared (IR) Spectroscopy

### Sample Preparation (Thin Film Method):

- A small drop of liquid **3-Bromoisothiazole** is placed between two clean, dry salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin, uniform liquid film. Care is taken to avoid introducing air bubbles.
- Alternatively, if the sample is a solid, a Nujol mull or a KBr pellet can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Measurement: A background spectrum of the empty sample holder (or the pure salt plates) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over the range of 4000-400  $\text{cm}^{-1}$ .



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### IR Spectroscopy Experimental Workflow

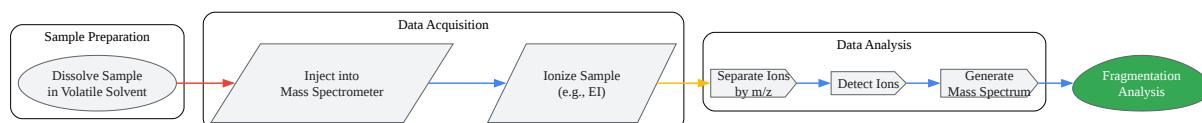
# Mass Spectrometry (MS)

## Sample Introduction and Ionization:

- A dilute solution of **3-Bromoisothiazole** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatography system.
- Electron Ionization (EI): For volatile compounds like **3-Bromoisothiazole**, EI is a common technique. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

## Mass Analysis and Detection:

- Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detector: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .



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## Mass Spectrometry Experimental Workflow

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